molecular formula C18H20ClN3OS B2544356 1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone CAS No. 872688-65-8

1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone

Cat. No. B2544356
M. Wt: 361.89
InChI Key: PVMHHELLIKDLPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfur-substituted heterocycles, such as quinolizidines and pyrido[1,2-a]azepines, has been achieved through ring-closing metathesis (RCM). This method involves the preparation of 4-(phenylthio)-1,2,5,6-tetrahydropyridin-2-ones with terminal alkenyl groups, which are derived from 3-(phenylthio)-3-sulfolene in a four-step process. The resulting compounds, such as 2-(phenylthio)-1,6,9,9a-tetrahydroquinolizin-4-one and 2-(phenylthio)-1,6,9,10,10a-pentahydropyrido[1,2-a]azepin-4-one, have been further transformed through various synthetic routes .

In a different approach, new derivatives of 1,3-oxazepine and 1,3-diazepine have been synthesized by first forming a Schiff base from sulfadiazine and 4-aminoacetophenone. This base then reacts with chloroacetyl chloride to form a four-membered ring compound, which is further condensed with aromatic aldehydes to yield Schiff base derivatives. These imine derivatives are then reacted with malic anhydride to produce new 1,3-oxazepine-4,7-dione ring derivatives. Additionally, the reaction of 1,3-oxazepine with naphthylamine leads to the formation of 1,3-diazepine-4,7-dione ring derivatives. These compounds have been characterized using melting point determination, FT-IR, 1H-NMR, and C13 NMR spectroscopy .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of sulfur atoms and heterocyclic rings. The sulfur-substituted quinolizidines and pyrido[1,2-a]azepines feature a phenylthio group and a tetrahydropyridin-2-one or pentahydropyrido[1,2-a]azepin-4-one core, respectively. These structures are confirmed by spectroscopic methods, which are crucial for determining the presence of the desired functional groups and the overall molecular framework .

The 1,3-oxazepine and 1,3-diazepine derivatives synthesized in the second study also exhibit complex ring structures, with the incorporation of azetidine-2-one and Schiff base moieties. The structural elucidation of these compounds is performed using spectroscopic techniques, ensuring the correct formation of the four-membered ring and the subsequent heterocyclic derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and involve key transformations such as the formation of Schiff bases, ring-closing metathesis, and condensation reactions. The RCM is particularly noteworthy as it allows the formation of medium-sized rings, which are often challenging to synthesize. The reactions are designed to introduce various functional groups, such as the phenylthio group, which can further undergo transformations to yield a diverse array of sulfur-containing heterocycles .

In the synthesis of oxazepine and diazepine derivatives, the initial formation of a Schiff base is a critical step that sets the stage for subsequent ring closure and functionalization reactions. The use of chloroacetyl chloride and malic anhydride in these reactions highlights the versatility of acylating agents and anhydrides in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds, such as melting points, are determined to confirm their purity and to provide a basic characterization. The chemical properties, including reactivity and stability, are inferred from the molecular structure and the presence of reactive functional groups. For instance, the phenylthio group in the sulfur-substituted heterocycles can potentially be modified or removed through further chemical reactions, altering the compound's properties .

The oxazepine and diazepine derivatives' physical properties are similarly assessed through melting point analysis, while their chemical properties are characterized by their potential for further functionalization and the presence of reactive imine groups. The spectroscopic data from FT-IR, 1H-NMR, and C13 NMR provide detailed information on the chemical environment of the atoms within the molecules, which is essential for understanding their reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Biological Activity of Heteroatomic Compounds

Research has focused on synthesizing new sulfur- and nitrogen-containing derivatives of thiourea and acetophenone due to their significant physiological properties. One study detailed the synthesis of novel compounds via an effective method involving phenylthiourea, acetylacetone, and formaldehyde in the presence of trifluoracetic acid. These compounds exhibited notable biological activities, including antioxidant effects and the ability to stabilize biological membranes at low concentrations. This suggests potential drug development applications for similar compounds, highlighting the importance of structural and functional characterizations through techniques like NMR spectra and X-ray structure analysis (Farzaliyev et al., 2020).

Ring-Closing Metathesis for Synthesizing Heterocycles

Another approach in the synthesis of sulfur-substituted heterocycles, such as quinolizidines and pyrido[1,2-a]azepines, involves ring-closing metathesis (RCM). This method allows for the preparation of these compounds from precursors bearing terminal alkenyl groups, showcasing the versatility of RCM in constructing complex heterocycles that may have biological or pharmaceutical relevance (Chou et al., 2007).

Optically Pure Compounds via Enzymatic Reduction

The synthesis of optically pure compounds, such as 2-azido-1-arylethanols, through enzymatic reduction highlights the potential for creating beta-adrenergic receptor blocker analogues with significant biological activity. This method emphasizes the role of chirality in drug efficacy and opens pathways for the development of enantiomerically pure pharmaceuticals (Ankati et al., 2008).

Gold(I)-Catalyzed Synthesis of Alkaloids

The use of gold(I) catalysis in the synthesis of indolizine and pyrrolo[1,2-a]azepine-type alkaloids demonstrates the efficiency of transition metal catalysis in organic synthesis. Such methodologies facilitate the formation of complex heterocyclic structures, which are common in many biologically active compounds, through a cascade that forms multiple bonds in a single operational step (Sirindil et al., 2019).

Molecular Docking and In Vitro Screening

Research involving the synthesis of novel pyridine derivatives followed by molecular docking and in vitro screening offers insight into the process of drug discovery, particularly in identifying compounds with antimicrobial and antioxidant activities. This approach underscores the importance of computational tools in predicting the biological activity of new compounds, streamlining the development of drugs with targeted effects (Flefel et al., 2018).

Safety And Hazards

The safety and hazards information for this compound is not available in the search results.


Future Directions

The future directions for this compound are not available in the search results. However, there is a related study on the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents3. This suggests that similar compounds could have potential applications in the development of new anti-tubercular agents.


properties

IUPAC Name

1-(azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c19-15-7-5-14(6-8-15)16-9-10-17(21-20-16)24-13-18(23)22-11-3-1-2-4-12-22/h5-10H,1-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMHHELLIKDLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone

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